Lauryl glycol carboxylic acid

Description

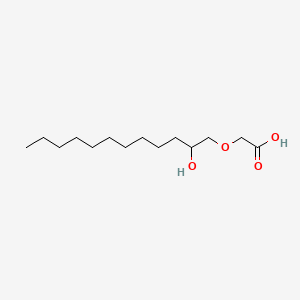

Structure

3D Structure

Properties

CAS No. |

119777-70-7 |

|---|---|

Molecular Formula |

C14H28O4 |

Molecular Weight |

260.37 g/mol |

IUPAC Name |

2-(2-hydroxydodecoxy)acetic acid |

InChI |

InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-13(15)11-18-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |

InChI Key |

XVJWWVJIZHEXLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(COCC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Lauryl Glycol Carboxylic Acid and Analogues

Oxidation of Ethoxylated Fatty Alcohols to Alkylpolyglycol Carboxylic Acids

A primary and industrially significant route for producing alkyl polyglycol carboxylic acids is the direct oxidation of the corresponding ethoxylated fatty alcohols. This process converts the terminal primary hydroxyl group of the polyethylene (B3416737) glycol chain into a carboxylic acid function.

Catalytic Oxidation Pathways and Mechanisms (e.g., Noble Metal Catalysis)

The catalytic oxidation of ethoxylated fatty alcohols using noble metal catalysts is a highly effective method for synthesizing alkyl polyglycol carboxylic acids with high yields and selectivity. csic.es This process typically involves the use of metals like platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) in an aqueous alkaline medium. researchgate.netcsic.esdoaj.org

The reaction proceeds through a dehydrogenation/oxidation mechanism. researchgate.netcsic.esdoaj.org The noble metal catalyst facilitates the conversion of the primary alcohol into the corresponding carboxylic acid in the presence of an oxidizing agent, such as oxygen, and a base. csic.es This method is advantageous as it generally avoids degradation or alteration of the long ethoxyl chain, preserving the structure of the hydrophobic part of the molecule. csic.es

Research has shown that palladium and platinum catalysts are particularly efficient, often achieving yields exceeding 90% without significant degradation of the ethoxylate chain. researchgate.netcsic.esdoaj.org Rhodium and Ruthenium catalysts have also been utilized, though they tend to produce slightly lower yields, around 80% and 60% respectively. researchgate.netcsic.esdoaj.org The choice of catalyst and reaction conditions, such as temperature and pH, can be optimized to maximize the conversion and purity of the final product. csic.es For instance, studies on the oxidation of various ethoxylated alcohols (including primary fatty alcohols, secondary alcohols, and alkylphenols) have demonstrated the versatility of this catalytic system. csic.es

Other noble metal catalysts, such as gold (Au) supported on titanium dioxide (Au/TiO2) or aluminum oxide (Au/Al2O3), have also proven effective, yielding up to 88% of polyoxyethylene(7) lauryl ether carboxylic acid when using hydrogen peroxide as the oxidant. researchgate.net

| Catalyst | Support | Oxidant | Typical Yield | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Not specified | Oxygen | > 90% | researchgate.netcsic.esdoaj.org |

| Platinum (Pt) | Not specified | Oxygen | > 90% | researchgate.netcsic.esdoaj.org |

| Rhodium (Rh) | Not specified | Oxygen | ~ 80% | researchgate.netcsic.esdoaj.org |

| Ruthenium (Ru) | Not specified | Oxygen | ~ 60% | researchgate.netcsic.esdoaj.org |

| Gold (Au) | TiO2 / Al2O3 | H2O2 | up to 88% | researchgate.net |

Sustainable and Green Oxidation Approaches

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign oxidation methods. nih.gov A key focus is the replacement of harsh or hazardous oxidizing agents with greener alternatives. mdpi.com Hydrogen peroxide (H₂O₂) is considered a prime example of a green oxidant, as its primary byproduct is water. mdpi.com The use of H₂O₂ in conjunction with supported gold catalysts for the oxidation of fatty alcohol ethoxylates represents a significant step towards a more sustainable synthesis of alkyl ether carboxylic acids. researchgate.net

Another aspect of green chemistry involves the use of reaction conditions that minimize waste and energy consumption. wjpmr.com This includes the development of solvent-free reaction conditions. mdpi.com Mechanochemical methods, which involve reactions conducted by grinding solid reactants together, offer a promising solvent-free alternative for the oxidation of alcohols to carboxylic acids. mdpi.com These methods can reduce the reliance on volatile organic solvents, which are often a major source of chemical waste. mdpi.com

Furthermore, the development of recyclable catalysts is a cornerstone of green chemical processes. frontiersin.org Heterogeneous catalysts, such as metals supported on solid matrices, can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. researchgate.net The use of water as a solvent, where feasible, also contributes to the green credentials of a synthetic process due to its non-toxic and abundant nature. mdpi.com

Carboxylation Reactions for Ether Carboxylic Acid Synthesis

Carboxylation reactions provide an alternative pathway for synthesizing ether carboxylic acids by directly introducing a carboxyl group or a precursor group onto the ethoxylated alcohol substrate.

Electrocarboxylation for Carbon Dioxide Incorporation

Electrocarboxylation is an emerging sustainable technology that utilizes carbon dioxide (CO₂), an abundant and renewable C1 feedstock, for the synthesis of carboxylic acids. nih.gov This process involves the electrochemical reduction of an organic substrate in the presence of CO₂. beilstein-journals.org The high thermodynamic stability of CO₂ is overcome by a one-electron reduction at an electrode, which generates reactive intermediates that can then react with the substrate. nih.gov

This methodology replaces hazardous chemical reducing agents with "clean" electrons, aligning with green chemistry principles. nih.gov The electrocarboxylation of organic halides, for example, proceeds through the formation of a reactive radical after an initial electron reduction and dissociation of the halide anion. beilstein-journals.org While not yet a widespread industrial method for this specific class of compounds, electrocarboxylation represents a promising and environmentally friendly approach for the direct fixation of CO₂ into valuable chemicals like carboxylic acids. nih.govbeilstein-journals.org

Reaction with Haloacetic Acid Derivatives in Ether Carboxylate Formation

A well-established and common industrial method for the preparation of ether carboxylic acids is the Williamson ether synthesis. google.comgoogleapis.com This method involves the alkylation of fatty alcohol ethoxylates with a haloacetic acid derivative, most commonly sodium chloroacetate, in the presence of a strong base like sodium hydroxide. google.comgoogle.com

The reaction begins with the deprotonation of the terminal hydroxyl group of the ethoxylated alcohol by the base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the chloroacetate, displacing the chloride ion and forming the ether linkage, resulting in the sodium salt of the ether carboxylic acid. google.comgoogle.com

While widely used, this process has some disadvantages. The conversion of the starting ethoxylate is often incomplete, typically ranging from 70% to 85%. google.com This leads to residual unreacted ethoxylate and the original fatty alcohol in the final product, which can affect its properties and may require further purification. google.com The reaction with chloroacetic acid is also less practical on a large scale due to its corrosive and toxic nature, necessitating stringent safety measures. csic.escsic.es

Esterification and Transesterification Processes involving Lauryl Derivatives

Esterification and transesterification reactions are fundamental processes in organic synthesis for producing esters, which are important analogues of carboxylic acids.

The Fischer esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst to produce an ester and water. masterorganicchemistry.com In the context of lauryl glycol carboxylic acid, this method could be used to convert the acid itself into various esters by reacting it with different alcohols.

Transesterification, or alcoholysis, is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. google.com This is an equilibrium reaction that can be catalyzed by either acids or bases. google.com A common application is the reaction of a lower alkyl ester (e.g., a methyl or ethyl ester) with a higher-boiling alcohol, such as lauryl alcohol. By removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation, the equilibrium can be shifted towards the formation of the desired fatty alcohol ester. google.com This approach can be used to synthesize lauryl esters of various hydroxy carboxylic acids. google.com These processes are crucial for creating a diverse range of ester-containing compounds derived from or related to this compound. monash.eduorganic-chemistry.org

Fischer-Type Esterification of Carboxylic Acids

Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgbyjus.com This reaction is an equilibrium process. masterorganicchemistry.comorganic-chemistry.orglibretexts.org To favor the formation of the ester product, an excess of the alcohol is typically used as the solvent, or the water generated during the reaction is removed, thereby shifting the equilibrium according to Le Châtelier's principle. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

The mechanism involves several key steps:

Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group and makes the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.comcerritos.edu

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. libretexts.orgmasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. libretexts.orgmasterorganicchemistry.com

In the context of this compound, the carboxylic acid moiety can be esterified with a variety of alcohols through this method. For instance, its reaction with ethanol (B145695) would yield ethyl lauryl glycol carboxylate.

| Aspect | Description | Common Examples/Reagents |

|---|---|---|

| Reactants | Carboxylic Acid and Alcohol | Lauric Acid, Ethanol, Methanol |

| Catalyst | Strong Brønsted or Lewis acid | Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH), Hydrochloric Acid (HCl) masterorganicchemistry.com |

| Reaction Type | Acid-catalyzed nucleophilic acyl substitution chemistrysteps.com | - |

| Equilibrium Control | Use of excess alcohol or removal of water byproduct libretexts.org | Dean-Stark apparatus for water removal |

| Key Intermediate | Tetrahedral intermediate | - |

Enzymatic Synthesis Routes for Fatty Alcohol Esters of Hydroxy Carboxylic Acids

Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods for ester production. google.com Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are widely used biocatalysts that can efficiently catalyze esterification reactions in non-aqueous media. scielo.brresearchgate.net This approach is particularly valuable for synthesizing esters involving sensitive functional groups.

Lipases can be employed to synthesize a variety of esters, including those from fatty acids and alcohols. scielo.brnih.gov The reaction is the reverse of hydrolysis, which is the enzyme's natural function. scielo.br To drive the equilibrium toward ester synthesis, the water activity in the reaction medium is kept low, often by using organic solvents. scielo.brresearchgate.net

Key findings in enzymatic ester synthesis include:

Enzyme Source: Lipases from various microbial sources, such as Candida antarctica (often immobilized and known as Novozym 435), Candida rugosa, and Thermosyntropha lipolytica, have been successfully used. nih.govresearchgate.netnih.gov

Reaction Conditions: Optimal temperatures for these enzymatic reactions typically range from 30 to 80°C. scielo.brresearchgate.net The choice of solvent is also critical, with non-polar solvents generally favoring higher enzyme activity. nih.gov

Substrate Specificity: Lipases can exhibit high regioselectivity, which is advantageous when dealing with polyfunctional molecules like hydroxy carboxylic acids. nih.gov Studies have shown successful synthesis of laurate esters of various sugars and other polyols. nih.gov

| Lipase Source | Common Application | Key Characteristics |

|---|---|---|

| Candida antarctica Lipase B (CALB) | Synthesis of various esters, including sugar-laurate esters and ferulic acid esters nih.govfranciscoploulab.eu | High thermostability and efficiency, widely used in immobilized form (Novozym 435) nih.gov |

| Candida rugosa Lipase | Esterification of fatty acids with various alcohols nih.govnih.gov | Effective biocatalyst, though sometimes shows lower conversion rates compared to CALB. |

| Thermosyntropha lipolytica Lipase | Synthesis of fatty acid esters at elevated temperatures researchgate.net | Alkalithermophilic (optimal at high pH and temperature), making it suitable for specific industrial processes. |

Advanced Derivatization Strategies of Carboxylic Acids

To enhance reactivity, carboxylic acids are often converted into derivatives such as acyl halides, amides, and anhydrides. These derivatives serve as versatile intermediates in the synthesis of more complex molecules.

Conversion to Acyl Halides (e.g., utilizing Thionyl Chloride)

Carboxylic acids can be converted into highly reactive acyl chlorides (or acid chlorides) by treatment with reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). libretexts.orgmasterorganicchemistry.comchemistrysteps.com Acyl halides are valuable synthetic intermediates because the halide is an excellent leaving group in nucleophilic acyl substitution reactions. masterorganicchemistry.compressbooks.pub

The reaction with thionyl chloride is particularly common. The mechanism proceeds as follows:

The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride. libretexts.orglibretexts.org

A chloride ion is eliminated, forming a reactive chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into a much better one. libretexts.orglibretexts.org

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon. libretexts.orglibretexts.orgyoutube.com

The intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion. libretexts.orgmasterorganicchemistry.com

The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion. masterorganicchemistry.com

Amide Formation via Activated Carboxylic Acids (e.g., DCC Coupling)

The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient because the basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid. libretexts.orgchemistrysteps.comaklectures.com

The DCC coupling mechanism involves these steps:

DCC acts as a dehydrating agent and activates the carboxylic acid. aklectures.com The first step involves the deprotonation of the carboxylic acid by one of the nitrogen atoms of DCC. libretexts.orgyoutube.com

The resulting carboxylate anion attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate. libretexts.orgthieme-connect.comorganic-chemistry.org This intermediate contains an excellent leaving group.

The amine nucleophile attacks the carbonyl carbon of the activated intermediate. libretexts.orglibretexts.org

The tetrahedral intermediate collapses, displacing the leaving group to form the amide and N,N'-dicyclohexylurea (DCU). libretexts.org

DCU is a stable byproduct that is insoluble in most common organic solvents, allowing for its easy removal from the reaction mixture by filtration. thieme-connect.com This methodology is fundamental in the synthesis of peptides. libretexts.orgthieme-connect.com

| Step | Process | Result |

|---|---|---|

| 1 | Activation of Carboxylic Acid | The carboxylic acid adds to the DCC molecule. libretexts.org |

| 2 | Formation of Active Intermediate | A reactive O-acylisourea intermediate is formed. thieme-connect.com |

| 3 | Nucleophilic Attack | An amine attacks the carbonyl carbon of the intermediate. libretexts.org |

| 4 | Product Formation | The desired amide is formed along with the dicyclohexylurea (DCU) byproduct. |

Anhydride Synthesis from Carboxylate Salts and Acyl Chlorides

Acid anhydrides are another class of reactive carboxylic acid derivatives. A common and effective method for their preparation is the reaction between an acyl chloride and a carboxylate salt. jove.comnih.govlibretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylate ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. jove.com

The mechanism involves:

Nucleophilic Attack: The carboxylate anion attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. jove.com

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, which results in the formation of the acid anhydride. jove.com

This method can be used to synthesize both symmetrical (from identical acyl groups) and mixed or unsymmetrical anhydrides (from different acyl groups). pressbooks.pubjove.com An alternative route involves reacting a carboxylic acid directly with an acyl chloride in the presence of a non-nucleophilic base like pyridine, which neutralizes the HCl byproduct. pressbooks.pubjove.com

Polymerization Reactions Involving Carboxylic Acid Monomers and Alkyl Acrylate (B77674) Esters

Copolymers synthesized from carboxylic acid monomers and alkyl acrylate esters are of significant industrial interest, often used as thickening agents for aqueous solutions. google.com The polymerization combines a hydrophilic monomer, such as acrylic acid or methacrylic acid, with a hydrophobic long-chain alkyl acrylate comonomer, for instance, lauryl acrylate or stearyl acrylate. google.comgoogle.com

The properties of the resulting copolymer can be tailored by adjusting the ratio of the monomers. researchgate.net For example, the inclusion of carboxylic acid groups can impart pH-dependent solubility to the polymer. researchgate.netinternationaljournalcorner.com The long alkyl chains from the acrylate ester contribute to the polymer's hydrophobic character and its ability to thicken solutions through associative mechanisms.

These polymerizations are typically carried out via free-radical polymerization in a suitable solvent. google.commarquette.edu The process involves an initiator, such as benzoyl peroxide (BPO) or an azo compound, that generates free radicals to begin the polymerization chain reaction. marquette.edu The resulting copolymers consist of a backbone with pendant carboxylic acid groups and long alkyl ester side chains.

| Monomer Type | Examples | Function in Copolymer |

|---|---|---|

| Carboxylic Acid Monomer | Acrylic Acid, Maleic Acid, Methacrylic Acid google.commarquette.edu | Provides hydrophilicity, pH-sensitivity, and sites for cross-linking. internationaljournalcorner.com |

| Alkyl Acrylate Ester | Lauryl Acrylate, Stearyl Acrylate, Decyl Acrylate, Behenyl Acrylate google.comgoogle.com | Provides hydrophobicity and viscosity-enhancing properties. |

| Cross-linking Agent (Optional) | Polyallyl sucrose (B13894) google.com | Creates a polymer network, leading to high-swelling properties. |

Reaction Mechanisms and Chemical Reactivity of Lauryl Glycol Carboxylic Acid and Derivatives

Nucleophilic Acyl Substitution Pathways of Carboxylic Acids

The carboxylic acid group is a versatile functional group that can be converted into several important derivatives, including esters, amides, and acyl halides. These transformations proceed through a common mechanistic pathway known as nucleophilic acyl substitution. pressbooks.pubkhanacademy.org This reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. pressbooks.pubmasterorganicchemistry.comuomustansiriyah.edu.iq The reactivity of the carboxylic acid is often enhanced by converting the hydroxyl group, which is a poor leaving group, into a better one. khanacademy.orglibretexts.org

The conversion of a carboxylic acid, such as lauryl glycol carboxylic acid, into an ester is typically achieved through a process known as Fischer esterification. libretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. chemguide.co.uklibretexts.orgyoutube.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed as a byproduct. libretexts.orgmasterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.orgmasterorganicchemistry.com

Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.orgmasterorganicchemistry.com This step leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the attacking alcohol's oxygen atom to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). libretexts.orgmasterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.orgmasterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated by a base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product. libretexts.orgmasterorganicchemistry.com

The direct reaction of a carboxylic acid with an amine is challenging because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgkhanacademy.org To overcome this, the reaction is typically conducted at high temperatures (above 100°C), which drives off water and forces the equilibrium toward the formation of the amide. libretexts.orglibretexts.orgyoutube.com

Alternatively, activating agents can be used to facilitate amide bond formation under milder conditions. Dicyclohexylcarbodiimide (DCC) is a common coupling reagent that activates the carboxylic acid. khanacademy.org The mechanism proceeds as follows:

The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is a good leaving group. khanacademy.org

The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.

A subsequent nucleophilic acyl substitution displaces the dicyclohexylurea leaving group, resulting in the formation of the amide. khanacademy.org

Amides can also be synthesized from carboxylic acids by first converting the acid into a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. khanacademy.orgyoutube.comyoutube.com

Acyl halides, particularly acyl chlorides, are among the most reactive carboxylic acid derivatives and serve as valuable intermediates for the synthesis of esters, amides, and anhydrides. libretexts.orgpressbooks.pubualberta.ca Carboxylic acids are converted to acyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orgchemguide.co.ukwikipedia.org

The reaction with thionyl chloride is particularly common. libretexts.orgwikipedia.org The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite group, which is an excellent leaving group. libretexts.org

The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. libretexts.org

A chloride ion is eliminated and then attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org

The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and a chloride ion. khanacademy.orglibretexts.org The byproducts of this reaction, SO₂ and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. khanacademy.orgchemguide.co.uk

Surface Activity Mechanisms of this compound-based Surfactants

Surfactants derived from this compound are classified as ether carboxylates. These molecules are amphiphilic, containing a long, hydrophobic alkyl (lauryl) tail and a hydrophilic head group composed of the ether linkage and the carboxylic acid (or carboxylate) moiety. cosmileeurope.eu This dual character is responsible for their ability to adsorb at interfaces, reduce surface and interfacial tension, and exhibit properties such as emulsification, solubilization, and foaming. cosmileeurope.eu

Emulsification is the process of dispersing one immiscible liquid into another, such as oil in water (O/W). This compound-based surfactants facilitate this by positioning themselves at the oil-water interface. cosmileeurope.euuniv-lille.fr The hydrophobic lauryl tails penetrate the oil droplets, while the hydrophilic carboxylate heads remain in the aqueous phase. This arrangement reduces the interfacial tension between the oil and water, lowering the energy required to create the dispersion and forming a protective barrier that prevents the oil droplets from coalescing. cosmileeurope.eu

Solubilization is a phenomenon where substances that are normally insoluble in a given solvent (e.g., oil in water) are dissolved into a solution containing surfactant micelles. mdpi.comresearchgate.netmdpi.com Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form micelles. mdpi.comacademie-sciences.fr These are spherical or cylindrical structures where the hydrophobic tails form a core, and the hydrophilic heads form an outer shell that interacts with the water. mdpi.com This hydrophobic core can encapsulate nonpolar molecules, effectively dissolving them in the aqueous solution. researchgate.netmdpi.com The efficiency of a surfactant in these roles is often characterized by its CMC and its Hydrophilic-Lipophilic Balance (HLB), a measure of the degree to which it is hydrophilic or lipophilic. ekb.eg

| Surfactant | Type | Critical Micelle Concentration (CMC) | Hydrophilic-Lipophilic Balance (HLB) | Primary Function |

|---|---|---|---|---|

| Potassium Laurate | Anionic (Carboxylate) | - | 12-18 ekb.eg | Solubilizing, Wetting Agent ekb.eg |

| Sodium N-lauroyl glycinate (B8599266) | Anionic (Amino Acid) | 0.21 mmol L−1academie-sciences.fr | - | Foaming, Cleansing |

| Laureth-11 Carboxylic Acid | Crypto-Anionic (Ether Carboxylate) | - | - | Emulsifying, Solubilizing, Foaming |

Foam is a dispersion of a gas in a liquid, consisting of gas bubbles separated by thin liquid films called lamellae. Surfactants like lauryl glycol carboxylate are essential for both the creation and stabilization of foam. cosmacon.de They promote foam formation by rapidly adsorbing at the air-water interface, which significantly reduces the surface tension of the liquid. cosmileeurope.eu This allows the liquid surface to be stretched and expanded into films during agitation or sparging, entrapping air and creating foam. cosmacon.de

Foam stability is a complex dynamic process governed by several factors that prevent the foam structure from collapsing. mdpi.com Surfactants contribute to stability in multiple ways:

Gibbs-Marangoni Effect : When a foam film is stretched, the local surfactant concentration decreases, causing a localized increase in surface tension. This gradient in surface tension induces a flow of liquid from areas of low surface tension (higher surfactant concentration) to the stretched area, which helps to heal the thinning film and prevent rupture.

Surface Viscosity : The presence of a dense layer of surfactant molecules at the interface increases the viscosity of the film surface, which slows down the rate of liquid drainage from the lamellae.

Electrostatic Repulsion : For ionic surfactants like lauryl glycol carboxylate, the charged head groups at the surfaces of the lamellae create an electrical double layer. The resulting electrostatic repulsion between the two surfaces of the film prevents them from getting too close, thereby inhibiting film thinning and coalescence of the gas bubbles. frontiersin.org

The foaming ability of lauroyl-based surfactants can be influenced by factors such as pH, which affects the protonation state of the carboxylic acid headgroup, and the presence of co-surfactants. frontiersin.orgnih.gov

| Surfactant System | pH | Initial Foam Volume (mL) | Foam Volume Change (Initial - 12 min) | Key Observation |

|---|---|---|---|---|

| Sodium N-lauroyl glycinate (SLG) - Pure | >9.0 | ~118 mL | >16 mL | Shows significant volumetric instability. researchgate.net |

| SLG - Cocamidopropyl Betaine (CAB) | 7-8 | 119 ± 1 mL frontiersin.orgresearchgate.net | ~11 mL researchgate.net | Stable foaming capacity and minimal volume fluctuations. frontiersin.orgresearchgate.net |

| SLG - Sodium Lauryl Ether Sulfate (AES) | 7-8 | 119 ± 1 mL frontiersin.org | - | Maintains pH-stable foaming capacity. frontiersin.orgresearchgate.net |

| LA (Unspecified Lauroyl Derivative) - Pure | 9.0 | - | <12 mL researchgate.net | Demonstrates the smallest foam volume variation. researchgate.net |

Wetting and Dispersing Action in Multiphase Systems

This compound, a type of Alkyl Ether Carboxylate (AEC), demonstrates exceptional properties as a wetting and dispersing agent in complex multiphase systems. These surfactants are characterized by a unique molecular structure that combines the features of both nonionic and anionic surfactants, granting them superior functionality. atamankimya.comresearchgate.netzbruxing.com The presence of a lipophilic lauryl (C12-C14) alkyl chain, a hydrophilic polyoxyethylene chain, and a terminal carboxyl group allows the molecule to effectively position itself at interfaces, such as oil-water or solid-liquid boundaries.

The mechanism of wetting involves the rapid adsorption of the surfactant molecules onto a solid surface, which lowers the contact angle between the surface and the liquid medium, allowing the liquid to spread more easily. Similarly, as a dispersing agent, the surfactant adsorbs onto the surface of solid particles. This creates a stabilizing layer that prevents the particles from agglomerating or settling out, a process known as steric stabilization. atamankimya.com This action is crucial in formulations like paints, inks, and agricultural suspensions, where uniform particle distribution is essential for performance. The dual hydrophilic nature of the polyoxyethylene chain and the carboxylate group contributes to its high efficacy in both aqueous and some non-aqueous systems. skoltech.ru

Interfacial Chemistry and Adsorption Behavior of Ether Carboxylates

The interfacial activity of ether carboxylates like this compound is a defining characteristic. These molecules effectively reduce the interfacial tension (IFT) between immiscible liquids, such as oil and water. atamankimya.com Upon introduction into such a system, the surfactant molecules migrate to the interface. The hydrophobic lauryl tail orients itself into the non-polar phase (oil), while the hydrophilic head, consisting of the ether linkages and the terminal carboxylate group, remains in the polar phase (water).

This molecular arrangement disrupts the cohesive forces at the interface, leading to a significant drop in IFT. Research indicates that the performance of AECs is influenced by their specific molecular structure, including the length of the alkyl chain and, notably, the degree of ethoxylation (the number of ethylene (B1197577) oxide units). skoltech.ruresearchgate.net Factors such as temperature, pressure, and the presence of electrolytes (salinity) can also impact their adsorption behavior and IFT reduction capabilities, making them highly adaptable for specific and harsh environmental conditions, such as in enhanced oil recovery. skoltech.ruresearchgate.net The pH of the system also plays a critical role; as the pH increases, the carboxylic acid group deprotonates to form a carboxylate anion, which enhances its anionic character and can alter micelle formation and surface tension. chemicalindustriessecrets.com

Chemical Stability and Compatibility in Complex Chemical Systems

This compound and related ether carboxylates are valued for their robustness and versatility in a wide range of chemical environments.

Compatibility and Synergistic Effects with Co-Surfactants

Table 2: Compatibility and Synergistic Effects

| Co-Surfactant Type | Compatibility | Observed Synergistic Effects |

| Anionic (e.g., SLES) | High | Reduces skin/eye irritation of primary surfactant; improves foam quality. chemicalindustriessecrets.com |

| Non-ionic | High | Acts as an effective co-emulsifier and solubilizer. |

| Cationic | High | Allows for combined cleansing and conditioning in single-product formulations. atamankimya.comchemicalindustriessecrets.com |

| Amphoteric | High | Enhances mildness and foam characteristics in personal care products. chemicalindustriessecrets.com |

Behavior in the Presence of Reducing and Oxidizing Agents

The chemical structure of this compound provides it with a good degree of stability against certain chemical agents. The ether and alkyl groups are generally resistant to reduction under standard formulation conditions.

Regarding oxidizing agents, ether carboxylates demonstrate notable resistance, which allows for their use in specialized applications. researchgate.net For instance, certain high-EO (ethylene oxide) content ether carboxylates are stable in the presence of sodium hypochlorite (B82951) (bleach) and can even function as thickening agents in such formulations. chemicalindustriessecrets.comgoogle.com However, like most organic compounds, they may react and degrade under exposure to very strong oxidizing agents or extreme conditions. atamankimya.com It is crucial to avoid mixing formulations containing these surfactants with incompatible chemicals like strong acids or reducing agents such as sodium bisulfite, not necessarily due to surfactant degradation, but because of the potential for dangerous exothermic reactions or the release of toxic gases like chlorine from bleach-containing products. forceflowscales.comnorthwestern.edu

Advanced Applications and Functional Roles in Chemical Systems

Surfactant Science and Technology Applications

The primary functional role of lauryl glycol carboxylic acid is as a surface-active agent, or surfactant. Its amphiphilic nature allows it to position itself at the interface between different phases, such as oil and water, reducing interfacial tension and enabling mixing. cosmileeurope.eu

This compound exhibits a unique combination of surfactant properties. In its acid form, it behaves like a non-ionic surfactant due to the polyethylene (B3416737) glycol chain. atamanchemicals.com Upon neutralization with an alkali, it forms a carboxylate salt, taking on the characteristics of an anionic surfactant. atamanchemicals.com This dual nature has led to the classification of this type of surfactant as "crypto-anionic." atamanchemicals.com

This crypto-anionic character offers distinct advantages, such as stability over a wide pH range and high resistance to water hardness. atamanchemicals.comzbruxing.com Unlike many traditional anionic surfactants, its performance is not significantly hampered in the presence of calcium and magnesium ions. atamanchemicals.com Furthermore, it demonstrates excellent compatibility with other non-ionic, anionic, and even cationic surfactants, making it a versatile component in complex formulations. atamanchemicals.comzbruxing.com

Table 1: Surfactant Characteristics of this compound Derivatives

| Property | Description |

|---|---|

| Classification | Crypto-anionic; exhibits both non-ionic and anionic properties. atamanchemicals.com |

| pH Stability | Effective in acidic, neutral, and dilute alkaline environments. atamanchemicals.com |

| Hard Water Tolerance | High efficiency and stability in hard water. atamanchemicals.com |

| Compatibility | Very good compatibility with a wide range of other surfactant types. atamanchemicals.comzbruxing.com |

| Foaming Profile | Provides moderate to good foaming that is stable. atamanchemicals.comzbruxing.com |

In detergency, this compound functions as an effective cleaning agent. atamanchemicals.comcosmileeurope.eu Its surfactant properties enable it to wet surfaces, penetrate and break down oily and greasy soils, and suspend them in the cleaning solution to prevent redeposition. It is utilized as a primary or co-surfactant in a variety of household and industrial detergents. atamanchemicals.com

A key feature is its mildness on skin and mucous membranes, which makes it a preferred ingredient in personal care cleansing products like shampoos, body washes, and facial cleansers. atamanchemicals.comzbruxing.com It provides effective cleansing without stripping the natural barrier of the skin. atamanchemicals.com The ability to generate a stable and rich foam enhances the sensory experience of these products. zbruxing.com

This compound and its salts are excellent emulsifying and dispersing agents. atamanchemicals.com They facilitate the formation of stable emulsions by reducing the interfacial tension between immiscible liquids, such as oil and water. This is crucial in the formulation of creams, lotions, and other cosmetic products. atamanchemicals.comdolchem.com

As a dispersing agent, it is used to stabilize suspensions of solid particles in a liquid medium. This functionality is applied in creating stable pigment preparations for paints and inks, preventing the sedimentation of pigment particles over time. atamanchemicals.com Its effectiveness across various media makes it a valuable component for ensuring the homogeneity and stability of multiphase systems. atamanchemicals.com

Industrial Chemical Processes and Materials Science

Beyond cleaning and personal care, the unique properties of this compound are applied in specialized industrial processes.

In the textile industry, this compound derivatives serve multiple functions throughout the manufacturing process. atamanchemicals.comszjlin.com They are used as wetting and scouring agents in the pretreatment of fabrics like cotton, helping to remove natural waxes and impurities. zbruxing.com Their stability in alkaline and oxidizing environments makes them suitable for use in bleaching compositions. atamanchemicals.com

During the dyeing process, they act as emulsifiers and leveling agents, ensuring the uniform distribution and stability of the dye on synthetic fibers and wool. zbruxing.com In the final stages, they can be used to help remove excess dye from the washing bath. atamanchemicals.com In leather processing, these compounds are used as softening agents for hides. atamanchemicals.com

Table 2: Applications in Textile and Leather Industries

| Process Stage | Function of this compound |

|---|---|

| Fiber Pretreatment | Ingredient in bleaching compositions for cotton. atamanchemicals.com |

| Scouring and cleaning of wool and cotton cloth. zbruxing.com | |

| Dyeing | Emulsifier and equalizing agent for synthetic fibers and wool. zbruxing.com |

| Component in washing baths to remove excess dye. atamanchemicals.com |

| Leather Processing | Humectant and softening agent for hides. atamanchemicals.com |

The chemical structure of this compound is related to classes of compounds used as synthetic lubricants, such as polyalkylene glycols (PAGs) and carboxylic acid esters. atamanchemicals.comgoogle.comatamankimya.com PAGs are known for providing clean lubrication at elevated temperatures, while esters are common base oils in high-performance lubricants. google.comatamankimya.com

Laureth-11 carboxylic acid is specifically mentioned as being used as a lubricant in the textile industry. atamanchemicals.com In this application, it reduces friction between fibers and machinery during processing operations like spinning and weaving, preventing damage and improving efficiency. atamanchemicals.comgoogle.com Its emulsifying properties also allow it to be a component in water-miscible metalworking fluids, where it contributes to both lubrication and cooling. zbruxing.comclariant.com

Intermediates for Resins and Plasticizers

This compound serves as a crucial building block in the synthesis of polymers, particularly polyester (B1180765) resins, and in the formulation of plasticizers. Its utility in these applications stems from its bifunctional nature, containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.

In the formation of polyester resins, this compound can act as a chain-terminating agent or a co-monomer. Polyesters are typically formed through the step-growth polymerization of diols and dicarboxylic acids ulprospector.com. When introduced into a polymerization reaction, the carboxylic acid group of this compound can react with a hydroxyl group from a diol or polyol monomer. The long lauryl alkyl chain of the molecule then becomes incorporated as a side chain in the polymer, which can influence the final properties of the resin, such as increasing its flexibility and impact resistance. If an excess of a compound like this compound is used relative to the diol, it can result in a carboxy-terminated polyester ulprospector.com. These terminal carboxylic acid groups can then be used for further reactions, such as crosslinking with epoxy resins or melamine (B1676169) ulprospector.com.

As an intermediate for plasticizers, the carboxylic acid functionality is key. Plasticizers are additives that increase the plasticity or fluidity of a material, most commonly plastics. Ester-based plasticizers are a significant class of these compounds, typically synthesized by the reaction of a carboxylic acid with an alcohol google.com. This compound can be esterified with various alcohols to produce ester compounds that can function as plasticizers. The esterification reaction involves the condensation of the carboxylic acid group with the hydroxyl group of an alcohol, a process that can be catalyzed by an acid masterorganicchemistry.com. The resulting ester's properties as a plasticizer are influenced by the structure of the parent alcohol and the carboxylic acid. The long, non-polar lauryl chain of this compound contributes to the plasticizer's compatibility with polymer matrices like polyvinyl chloride (PVC), while the presence of the ether linkage from the glycol moiety can affect its polarity and performance characteristics mdpi.comhallstarindustrial.com.

The general reaction for the formation of an ester plasticizer from this compound is as follows:

R-OH (Alcohol) + this compound ⇌ Lauryl glycol ester (Plasticizer) + H₂O

The selection of the alcohol (R-OH) allows for the tailoring of the plasticizer's properties to suit specific applications mdpi.com.

Role as Excipients in Pharmaceutical Formulations (focus on chemical function)

In the pharmaceutical industry, excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication. They are included to aid in the manufacturing process, to protect, support, or enhance stability, or for bioavailability or patient acceptability. This compound, due to its amphiphilic nature, can function as a valuable excipient, primarily as a solubilizing agent and an emulsifier in various drug delivery systems.

The chemical structure of this compound, featuring a lipophilic lauryl tail and a hydrophilic head composed of the carboxylic acid and glycol groups, allows it to act as a surfactant. This dual nature is central to its function in pharmaceutical formulations.

Solubilizing Agent:

Many active pharmaceutical ingredients exhibit poor water solubility, which can limit their bioavailability alliedacademies.org. Surfactants like this compound can enhance the solubility of these drugs through a process called micellization. In aqueous solutions, at concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic lauryl tails form the core of the micelle, creating a microenvironment capable of entrapping non-polar drug molecules, while the hydrophilic heads face outwards, interacting with the aqueous medium researchgate.net. This encapsulation effectively increases the apparent solubility of the drug in the formulation. The carboxylic acid group, being ionizable, can further influence the solubilization capacity depending on the pH of the formulation.

Emulsifier in Self-Emulsifying Drug Delivery Systems (SEDDS):

This compound is a suitable candidate for use in self-emulsifying drug delivery systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosurfactants, which form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract researchgate.net. The role of this compound in a SEDDS formulation is to act as the primary or co-emulsifier. Its amphiphilic character allows it to reside at the oil-water interface, reducing the interfacial tension and facilitating the dispersion of the oil phase into fine droplets nih.gov. The stability of the resulting emulsion is crucial for the effective delivery of the encapsulated drug. The presence of both a non-ionic hydrophilic glycol group and an anionic carboxylic acid group can contribute to the formation of a stable interfacial film around the oil droplets, preventing their coalescence. This enhanced emulsification and solubilization of the drug can lead to improved absorption and bioavailability researchgate.net.

The chemical functionality of the carboxylic acid group can also be leveraged for further modification, such as PEGylation, to create more advanced drug delivery systems with tailored properties alliedacademies.org. The esterification of the carboxylic acid group with polyethylene glycol (PEG) can alter the hydrophilic-lipophilic balance (HLB) of the molecule, providing a means to fine-tune its performance as an excipient researchgate.net.

Data Tables

Table 1: Functional Roles of this compound in Different Applications

| Application | Functional Group(s) Involved | Role of the Compound | Resulting Product/System |

| Polyester Resins | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Co-monomer / Chain terminator | Modified polyester resin |

| Plasticizers | Carboxylic Acid (-COOH) | Acid component in esterification | Ester-based plasticizer |

| Pharmaceutical Formulations | Lauryl Group, Glycol Group, Carboxylic Acid Group | Solubilizing agent / Emulsifier | Drug solution / Emulsion / SEDDS |

Table 2: Interactive Properties of this compound Moieties

| Molecular Moiety | Chemical Property | Interaction in Application |

| Lauryl Chain (C₁₂H₂₅) | Lipophilic / Hydrophobic | Interacts with non-polar polymer chains (resins/plastics) or oil phase (pharmaceuticals). |

| Glycol Ether Linkage (-O-CH₂-CH(OH)-) | Hydrophilic / Polar | Contributes to the hydrophilic character, influences polarity and hydrogen bonding. |

| Carboxylic Acid (-COOH) | Hydrophilic / Anionic (at relevant pH) | Reactive site for esterification (resins/plasticizers), provides hydrophilicity and charge (pharmaceuticals). |

Environmental Fate and Green Chemistry Considerations

Biodegradation Pathways and Mechanisms of Ether Carboxylic Acids

Ether carboxylic acids, the class of compounds to which Lauryl Glycol Carboxylic Acid belongs, are known to be biodegradable. The rate and mechanism of their degradation are influenced by environmental conditions and their specific molecular structure.

Under aerobic conditions, the biodegradation of alkyl ether carboxylates and related alcohol ethoxylates proceeds through two primary pathways. The first involves the oxidation of the terminal carbon of the alkyl chain (ω-oxidation) followed by the shortening of the chain via β-oxidation. The second major route is the central fission of the ether linkage, which separates the hydrophobic alkyl portion from the hydrophilic glycol carboxylate portion. Both the resulting fatty alcohol and the polyethylene (B3416737) glycol chain can then be further degraded researchgate.net. For alcohol ethoxylates, central fission is a predominant mechanism nih.gov.

Anaerobic biodegradation of ether carboxylates is also possible, although it may proceed at a slower rate. The process involves a consortium of microorganisms that work sequentially to break down the molecule in the absence of oxygen nih.gov. The initial step in the anaerobic degradation of similar alcohol ethoxylates is the scission of the molecule into the alkyl and poly(ethylene glycol) moieties epa.gov. The resulting intermediates are then further metabolized by fermentative, acetogenic, and methanogenic bacteria, ultimately leading to the formation of methane (B114726) and carbon dioxide nih.gov.

The molecular structure of an ether carboxylic acid plays a significant role in its biodegradability. Key structural features that influence the rate and extent of degradation include the length of the alkyl chain and the degree of ethoxylation.

Generally, for alcohol ethoxylates, a longer alkyl chain leads to a faster rate of biodegradation nih.govresearchgate.net. Conversely, a higher degree of ethoxylation tends to decrease the rate of degradation nih.gov. Branching in the alkyl chain can also negatively impact biodegradability, with linear alkyl chains being more readily degraded than their branched counterparts exxonmobilchemical.com. Therefore, this compound, with its linear C12 alkyl chain, is expected to be readily biodegradable.

| Structural Feature | Influence on Biodegradability | Reasoning |

|---|---|---|

| Linear Alkyl Chain | Enhances | More accessible to microbial enzymes for processes like β-oxidation. |

| Branched Alkyl Chain | Hinders | Steric hindrance can inhibit enzyme access. exxonmobilchemical.com |

| Longer Alkyl Chain (e.g., C12-C14) | Generally increases rate | Increased hydrophobicity can facilitate association with microbial cells. nih.govresearchgate.net |

| Shorter Ethoxylate Chain | Enhances | Less complex for microbial enzymes to break down. nih.gov |

Bacteria from the genus Pseudomonas are well-known for their metabolic versatility and their ability to degrade a wide range of organic compounds, including surfactants. Pseudomonas species have been identified as key players in the biodegradation of ethoxylated surfactants.

For instance, a Pseudomonas sp. has been shown to degrade alkylphenol ethoxylates by metabolizing the ethoxylate chain nih.gov. Furthermore, Pseudomonas aeruginosa has demonstrated the ability to degrade various plastics and other xenobiotics, highlighting its robust enzymatic machinery for breaking down complex organic molecules mdpi.com. While specific studies on the degradation of this compound by Pseudomonas putida and aeruginosa are not extensively documented, their known capabilities in degrading similar surfactant structures strongly suggest their involvement in its environmental breakdown nih.govnih.govnih.gov. P. putida, in particular, is recognized as a versatile biocatalyst with a wide array of metabolic pathways that can be harnessed for bioremediation umn.edu.

The identification of intermediate metabolites is crucial for understanding the complete biodegradation pathway of a compound. For surfactants similar to this compound, such as alkylphenol ethoxylates, biodegradation products have been identified using advanced analytical techniques.

Gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are commonly employed to separate and identify metabolites from environmental samples nih.govresearchgate.net. For instance, in the degradation of alkylphenol ethoxylates, carboxylated metabolites have been detected, indicating the oxidation of the ethoxylate chain nih.gov. The anaerobic degradation of hydrocarbons, a process that shares similarities with the breakdown of the alkyl chain of this compound, is known to produce substituted succinic acids as key biomarkers, which can be identified through derivatization followed by GC/MS analysis nih.govresearchgate.net. Laser desorption time-of-flight mass spectrometry has also been used to identify metabolic intermediates in the microbial degradation of phenolic compounds by Pseudomonas putida nih.gov.

Principles of Green Chemistry in Synthesis and Application of this compound

Green chemistry principles are integral to the sustainable production and use of chemicals. For this compound, these principles are applied to the sourcing of raw materials and the synthesis process itself.

A key aspect of the green chemistry profile of this compound is the potential for sourcing its precursor, lauryl alcohol, from renewable resources. Lauryl alcohol (dodecanol) can be derived from natural fats and oils, such as palm kernel oil and coconut oil erasm.org. The use of these bio-based feedstocks reduces the reliance on petrochemical sources, thereby lowering the carbon footprint of the final product.

The production of fatty alcohols from renewable sources can be achieved through processes like the reaction of C12-C14 fatty alcohols with ethylene (B1197577) oxide erasm.org. The environmental impact of these processes is further reduced when the energy required for production is also from renewable sources erasm.org.

| Precursor | Sustainable Source | Advantages |

|---|---|---|

| Lauryl Alcohol (C12 Alcohol) | Palm Kernel Oil, Coconut Oil | Renewable feedstock, reduces dependence on fossil fuels. erasm.org |

| Ethylene Oxide | Direct oxidation of ethylene | While traditionally from petrochemicals, bio-ethylene is an emerging alternative. |

The synthesis of alkyl ether carboxylates typically involves the ethoxylation of a fatty alcohol followed by carboxymethylation atamankimya.com. Green chemistry approaches to this synthesis focus on using catalysts that are efficient and can be easily recovered and reused, minimizing waste. For example, the use of rare earth element-containing catalysts in an aqueous medium has been explored for the etherification step . Furthermore, developing solvent-free reaction conditions is another avenue for making the synthesis greener google.comf1000research.com. Continuous flow synthesis using immobilized enzymes is also a promising green alternative to traditional batch processes for producing related esters rsc.org.

Waste Minimization and Process Efficiency in Production

The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction and process efficiency. wjarr.com A key metric in this evaluation is the Environmental Factor (E-Factor), which quantifies the ratio of the mass of waste generated to the mass of the desired product. rsc.org In specialty chemical sectors, E-Factors can be significant, making waste minimization a critical goal. rsc.org Innovations in chemical synthesis are pivotal for improving the process efficiency and reducing the environmental footprint associated with manufacturing this compound.

One primary strategy for enhancing process efficiency is the adoption of advanced catalytic systems. Catalysts increase reaction rates and selectivity, leading to higher yields and fewer by-products under milder conditions, which also lowers energy consumption. wjarr.com For instance, novel methods for forming ester and amide bonds, which are central to many organic syntheses, utilize cost-efficient activators and Lewis base catalysts. These methods can achieve high yields and are scalable, demonstrating compatibility with a wide range of functional groups. organic-chemistry.org Such approaches significantly lower the E-Factor by reducing the amount of reagents needed and waste produced. organic-chemistry.org

Furthermore, a circular economy approach is being explored where waste streams are repurposed as feedstocks. Research has demonstrated the potential for producing carboxylic acids from secondary waste, such as the process water from plastics recycling plants. researchgate.netresearcher.life These waste streams, which already contain short-chain carboxylic acids, can be converted into more valuable medium-chain carboxylic acids through processes like chain elongation, contributing to a circular economy. researchgate.netresearcher.life

Table 1: Key Metrics and Strategies for Green Chemistry in Chemical Production

| Metric/Strategy | Description | Relevance to this compound Production |

|---|---|---|

| E-Factor | Ratio of the mass of waste generated to the mass of the desired product. rsc.org | A primary indicator of the process's environmental impact; lower is better. |

| Atom Economy | The measure of the efficiency of a chemical reaction in converting reactants to products. | High atom economy indicates that most atoms from the reactants are incorporated into the final product, minimizing waste. |

| Catalysis | The use of catalysts to increase reaction efficiency, selectivity, and reduce energy consumption. wjarr.com | Enables milder reaction conditions and reduces the formation of unwanted by-products. |

| Process Intensification | Designing smaller, continuous, and more efficient manufacturing systems. | Can lead to higher yields, reduced energy use, and lower capital costs. |

| ***In Situ* Product Recovery (ISPR)** | Continuous separation of product from the reaction mixture. osti.gov | Improves productivity, simplifies purification, and reduces solvent and energy consumption. |

| Use of Waste Feedstocks | Utilizing waste from other industrial processes as a starting material. researchgate.net | Creates value from waste, reduces reliance on virgin feedstocks, and contributes to a circular economy. |

Integration of Renewable and Bio-based Solvents

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to its environmental impact. core.ac.uk The production of this compound traditionally relies on conventional petroleum-derived solvents, which can be toxic, volatile, and non-renewable. mdpi.com A key green chemistry objective is to replace these with safer, more sustainable alternatives derived from renewable feedstocks. sigmaaldrich.com

Bio-based solvents are derived from biomass sources like carbohydrates, lignocellulose, and vegetable oils. mdpi.com Many of these are "drop-in" replacements, meaning they are chemically identical to their petrochemical counterparts and can be used in existing processes without modification. sigmaaldrich.com Examples include bio-ethanol, bio-acetone, and bio-butanol. sigmaaldrich.com Others, like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from levulinic acid, offer a greener profile than traditional solvents like tetrahydrofuran (B95107) (THF). mdpi.com These solvents not only reduce reliance on fossil fuels but also often have a lower carbon footprint. sigmaaldrich.com

Another class of innovative green solvents is deep eutectic solvents (DESs). frontiersin.org DESs are mixtures of organic salts (like choline (B1196258) chloride) and hydrogen-bond donors (such as urea, glycerol, or carboxylic acids). frontiersin.orgresearchgate.net They are attractive for several reasons: their components are often inexpensive, readily available, biodegradable, and non-toxic. frontiersin.org DESs have been successfully used as both the reaction medium and catalyst in esterification reactions to produce various esters in high yields, often without the need for other additives. researchgate.net Their tunable physicochemical properties allow for the design of specific solvent systems tailored to particular reactions, such as the synthesis of this compound. researchgate.net

The application of bio-based solvents in carboxylation reactions has been explored, demonstrating that solvents like 2-MeTHF and p-cymene (B1678584) (derived from biomass) can perform as well as or even better than traditional solvents like THF. nih.gov The use of such solvents aligns with multiple principles of green chemistry, including the use of renewable feedstocks and safer solvents. sigmaaldrich.com

Table 2: Comparison of Conventional and Bio-based Solvents

| Solvent Type | Examples | Source | Key Advantages |

|---|---|---|---|

| Conventional Petrochemical | Toluene, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Fossil Fuels | Well-established performance and properties. |

| Bio-based "Drop-in" | Bio-ethanol, Bio-butanol | Fermentation of carbohydrates mdpi.com | Chemically identical to petrochemical versions, allowing direct substitution. sigmaaldrich.com Lower carbon footprint. |

| Novel Bio-based | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene™, γ-Valerolactone (GVL) | Lignocellulose, wood waste mdpi.comrsc.org | Favorable environmental profile, high performance, can replace more hazardous solvents. mdpi.comsigmaaldrich.com |

| Deep Eutectic Solvents (DESs) | Choline chloride/Urea, Choline chloride/Glycerol | Renewable components | Low cost, low toxicity, high biodegradability, tunable properties, can act as both solvent and catalyst. frontiersin.orgresearchgate.net |

Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for Compound Analysis and Metabolite Profiling

Chromatography is a cornerstone for the separation and quantification of Lauryl Glycol Carboxylic Acid and its metabolites from complex biological or chemical matrices. Both gas chromatography (GC) and liquid chromatography (LC) are employed, often coupled with mass spectrometry (MS) for definitive identification.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is frequently used for the analysis of carboxylic acids. nih.gov Reversed-phase HPLC, using a C18 column, can separate the compound based on its hydrophobicity. Detection can be achieved using an evaporative light-scattering detector (ELSD) or a UV detector, although the latter may require derivatization as carboxylic acids often lack a strong chromophore. nih.govnih.gov LC-MS is a powerful tool for metabolite profiling, enabling the detection and quantification of low-concentration metabolites in biofluids. nih.gov Isotope labeling techniques can be combined with LC-MS to improve quantification accuracy and enhance detection sensitivity by several orders of magnitude. nih.gov

Gas Chromatography (GC): Due to the high polarity and low volatility of the carboxyl group, direct analysis of this compound by GC is challenging and can result in poor peak shape and low reproducibility. colostate.edu Therefore, derivatization is a common prerequisite to convert the polar carboxylic acid into a more volatile and thermally stable ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a universal method for this purpose. colostate.eduscispace.com Following derivatization, GC-MS analysis can provide detailed structural information and quantitative data. illinois.edu Headspace GC is another valuable technique, particularly for identifying volatile metabolites or impurities. scispace.comnih.gov

| Technique | Principle | Sample Preparation | Advantages | Limitations |

|---|---|---|---|---|

| HPLC-ELSD/UV | Separation based on polarity using a liquid mobile phase. | Often minimal; dissolution in a suitable solvent. | Suitable for non-volatile and thermally sensitive compounds; good quantification with ELSD. | Lacks universal sensitivity with UV detection without derivatization. nih.gov |

| LC-MS | HPLC separation followed by mass-based detection and identification. | Minimal; extraction from matrix may be needed for metabolite profiling. | High sensitivity and selectivity; excellent for metabolite identification. nih.gov | Matrix effects can interfere with ionization and quantification. |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase. | Derivatization (e.g., silylation, esterification) is typically required. colostate.edu | High resolution and established libraries for identification. | Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity. |

Spectroscopic Identification and Structural Elucidation of this compound and its Derivatives

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Infrared (IR) Spectroscopy : IR spectroscopy is highly effective for identifying the key functional groups present in the molecule. The spectrum of this compound is characterized by a very broad absorption band in the 3500-2500 cm⁻¹ region, which is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. oregonstate.edu Additionally, a strong C=O stretching absorption is observed, typically below 1700 cm⁻¹. oregonstate.eduyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum provides detailed information about the hydrogen atoms in the structure. The most distinctive signal is that of the acidic proton of the carboxyl group (COOH), which appears as a broad singlet far downfield, typically in the 10-12 ppm region. oregonstate.eduyoutube.com Other signals correspond to the protons in the lauryl alkyl chain and the glycol moiety.

¹³C NMR : The carbon NMR spectrum is used to identify all unique carbon environments. The carboxyl carbon (COOH) gives a characteristic signal in the 160-185 ppm range. oregonstate.eduoregonstate.edu This peak may be weak due to relaxation effects. oregonstate.edu The remaining carbons of the alkyl and glycol portions of the molecule will appear in their expected upfield regions.

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound. For a carboxylic acid, signature fragmentations include the sequential loss of an OH group (17 mass units) and then a CO group (28 mass units). oregonstate.edu High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

| Spectroscopic Technique | Functional Group | Expected Characteristic Signal |

|---|---|---|

| IR Spectroscopy | Carboxylic Acid O-H | Broad absorption, 3500-2500 cm⁻¹ oregonstate.edu |

| Carbonyl C=O | Strong absorption, ~1700 cm⁻¹ oregonstate.edu | |

| ¹H NMR Spectroscopy | Carboxylic Acid -COOH | Broad singlet, 10-12 ppm oregonstate.eduyoutube.com |

| Alkyl Chain -(CH₂)n- & -CH₃ | Signals typically between 0.8-1.6 ppm | |

| ¹³C NMR Spectroscopy | Carboxyl Carbon -COOH | Signal between 160-185 ppm oregonstate.eduoregonstate.edu |

| Mass Spectrometry | Molecular Ion & Fragments | [M]+, [M-OH]+, [M-COOH]+ |

Advanced Characterization of Interfacial Properties (e.g., Light Scattering, Self-Consistent Field Calculations)

As a surfactant, the interfacial properties of this compound are of primary importance. Advanced techniques are used to characterize its behavior in solution and at interfaces.

Light Scattering: Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful non-invasive techniques for studying the properties of macromolecules and aggregates in solution. nih.gov

Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity to determine the diffusion coefficient of particles, which can then be used to calculate their hydrodynamic radius. This technique is ideal for determining the size of micelles formed by this compound above its critical micelle concentration (CMC) and for studying the effects of pH, ionic strength, and other additives on micelle size and stability. researchgate.net

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light to determine the molar mass of particles in solution. nih.gov It is a standard method for determining the aggregation number of micelles and for measuring the second virial coefficient (A₂), which provides insight into solute-solvent interactions. nih.gov

Self-Consistent Field (SCF) Calculations: SCF calculations are a computational modeling technique used to understand the interactions between surfactants and other molecules at a theoretical level. nih.gov This mean-field theory approach can provide a semi-quantitative description of the physico-chemical behavior of surfactant systems, including the formation of polymer-surfactant complexes in solution and their adsorption onto surfaces. nih.gov For a molecule like this compound, SCF calculations can model how it self-assembles and interacts at interfaces, guided by parameters such as Flory-Huggins interaction parameters between different molecular segments. nih.gov

Small-Angle Neutron Scattering (SANS): SANS is another advanced scattering technique that provides structural information on the nanoscale. It has been successfully used to follow the structural changes in solutions of similar surfactants, such as oligo-oxyethylene alkylether carboxylic acids, in response to chemical stimuli like changes in pH. researchgate.net This method can reveal detailed information about the size and shape of the micelles formed. researchgate.net

Techniques for Purity Assessment and Impurity Analysis

Ensuring the purity of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is used for this purpose. The primary analytical method, often HPLC, serves as the main tool for purity assessment by determining the area percentage of the main component peak relative to any impurities.

Potential impurities can arise from the manufacturing process and may include:

Unreacted starting materials (e.g., lauryl alcohol).

By-products from side reactions.

Residual catalysts or solvents.

Degradation products such as aldehydes or shorter-chain organic acids. nih.gov

Headspace gas chromatography (GC) is a particularly effective method for detecting and quantifying volatile impurities, such as residual solvents or low-molecular-weight aldehydes like formaldehyde (B43269) and acetaldehyde. nih.gov LC-MS can be employed to identify and quantify non-volatile impurities that are structurally related to the main compound.

| Potential Impurity | Possible Origin | Recommended Analytical Technique |

|---|---|---|

| Lauryl Alcohol | Unreacted starting material | GC-MS, HPLC |

| Formaldehyde/Acetaldehyde | Degradation of glycol chain | Headspace GC-MS nih.gov |

| Formic Acid/Acetic Acid | Oxidative degradation | Ion Chromatography, LC-MS |

| Polyethylene (B3416737) Glycols (PEGs) | Side-products from ethoxylation | HPLC-ELSD |

Future Research Directions and Emerging Applications

Development of Novel Lauryl Glycol Carboxylic Acid Derivatives with Tailored Functionality

Future research is anticipated to focus heavily on the synthesis of new derivatives of this compound to achieve specific, tailored functionalities. The inherent reactivity of the carboxylic acid group serves as a prime site for chemical modification. msu.edu By replacing the hydroxyl group, a wide array of functional derivatives can be prepared, including esters, amides, and acid halides. msu.eduuomus.edu.iq

One promising avenue is the creation of glycolamide esters, which could function as biolabile prodrugs for targeted delivery applications. nih.gov Research into N,N-disubstituted glycolamide esters has shown they can be engineered for high susceptibility to enzymatic hydrolysis in plasma while maintaining stability in aqueous solutions, a desirable trait for controlled release systems. nih.gov Another area of exploration involves the synthesis of bioisosteres, where the carboxylic acid moiety is replaced by other functional groups to modulate physicochemical properties like metabolic stability and membrane diffusion, which is a common strategy in medicinal chemistry. nih.gov

Furthermore, functionalizing the polyethylene (B3416737) glycol (PEG) backbone, of which this compound is a type, opens up possibilities for creating complex polymeric structures. nih.govgoogle.comdntb.gov.ua These novel derivatives could be designed with specific pendant groups to enhance performance in areas such as gene transfection, where PEG derivatives have been shown to protect DNA complexes and improve transfection efficiency. nih.gov

Exploration in Sustainable Material Development and Polymer Science

The structural components of this compound—derived from lauryl alcohol (a fatty alcohol) and ethylene (B1197577) glycol—align well with the principles of green and sustainable chemistry. Fatty acids and their derivatives are considered attractive renewable feedstocks for creating new monomers for more sustainable polymeric materials. kit.edu Future research will likely explore the use of this compound and similar compounds as building blocks for bio-based polymers. Carboxylic acids are recognized as valuable precursors for producing a variety of industrial chemicals and biologically-produced polymers. nih.govpatsnap.com

In polymer science, carboxylic acid-functionalized polymers are a significant area of study. nanosoftpolymers.com Amphiphilic block copolymers, such as Carboxylic acid-poly(ethylene glycol)-b-poly(D,L-lactide), demonstrate the potential for these molecules to self-assemble into nanoparticles, which are widely used for the controlled and targeted delivery of therapeutic agents. The carboxylic acid group provides a convenient handle for surface functionalization. Similarly, research into hydrogel formation using PEG functionalized with carboxylic acids is an active field, with applications in drug delivery and tissue engineering. researchgate.net The development of biocomposite materials, for instance by integrating by-products from other industries into a polymer matrix, serves as a model for how this compound could be incorporated into sustainable materials to enhance properties like antioxidant activity. mdpi.com

Application of Theoretical Modeling and Computational Chemistry for Predictive Research

Computational chemistry and theoretical modeling are powerful tools for accelerating research and development by providing predictive insights into molecular behavior. For this compound, these methods can be applied to understand and optimize its performance in various applications. For example, computational studies can elucidate the mechanisms of reactions, such as acid-catalyzed esterification, providing quantitative support for understanding the relationship between molecular structure and properties. pku.edu.cn

Molecular dynamics simulations can be employed to study the assembly and orientation of molecules at interfaces. mdpi.com This is particularly relevant for understanding how this compound functions as a surfactant and how its derivatives might interact with surfaces in applications ranging from personal care formulations to industrial processes. Such simulations can clarify the role of the carboxylic group's position and the molecule's conformation in its collection and dispersion performance. mdpi.com Theoretical studies are also used to investigate the effectiveness of carboxylic polymers as inhibitors for mineral scaling, where the amount of negative charge on the oxygen atoms of the carboxylic acid groups is key to their ability to adsorb cations and hinder crystal growth. mdpi.com These predictive models can guide the design of new derivatives with enhanced performance characteristics before committing to laboratory synthesis.

Interdisciplinary Research at the Interface of Chemistry, Biotechnology, and Environmental Science (e.g., Bioremediation)